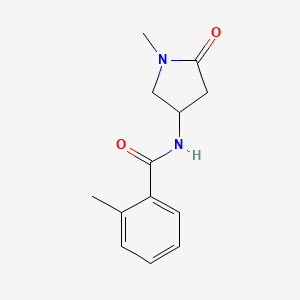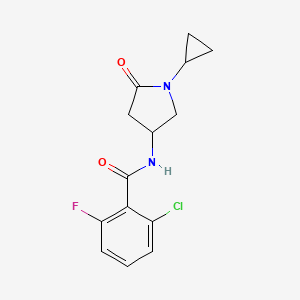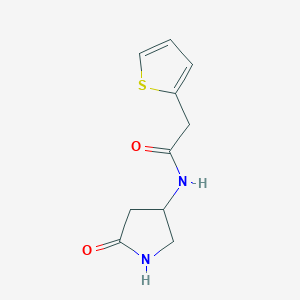
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, or 5-oxo-PTIO, is a thiophene-based compound that has been studied for its potential therapeutic applications. It is a relatively new compound, and is currently being investigated for its potential uses in the medical field.
Applications De Recherche Scientifique
5-oxo-PTIO has been studied for its potential therapeutic applications. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It has also been studied for its potential use in the treatment of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. Additionally, 5-oxo-PTIO has been studied for its potential use as an anti-inflammatory agent, and for its potential use as an antioxidant.
Mécanisme D'action
5-oxo-PTIO is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory molecules. 5-oxo-PTIO is also believed to act as an inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. It is thought that 5-oxo-PTIO binds to the active site of telomerase, preventing it from catalyzing the formation of telomerase-dependent cancer cells.
Biochemical and Physiological Effects
5-oxo-PTIO has been found to have anti-inflammatory effects, as it is believed to inhibit the enzyme COX-2, which is involved in inflammatory processes. Additionally, 5-oxo-PTIO has been found to have antioxidant effects, as it is believed to scavenge free radicals and prevent oxidative damage. Lastly, 5-oxo-PTIO has been found to have anti-cancer effects, as it is believed to inhibit the enzyme telomerase, which is involved in the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-oxo-PTIO in laboratory experiments is its ability to inhibit the enzyme COX-2, which is involved in inflammatory processes. This makes it an ideal compound for studying the effects of inflammation on a cellular level. However, 5-oxo-PTIO has some limitations. It is not very soluble in water, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, 5-oxo-PTIO is relatively new, and its effects on humans are not yet known.
Orientations Futures
The potential future directions for 5-oxo-PTIO are numerous. It could be studied further for its potential therapeutic applications in the treatment of inflammation, cancer, and other diseases. Additionally, it could be studied further for its potential use as an antioxidant and its potential effects on the human body. Furthermore, it could be studied further for its potential use as a drug delivery system, as it could be used to deliver drugs to specific areas of the body. Lastly, it could be studied further for its potential use in the development of new drugs, as its structure could be used as a template for the development of new compounds.
Méthodes De Synthèse
5-oxo-PTIO is synthesized through a two-step process. The first step involves the condensation of 4-methylthiophenol and acetic anhydride, followed by the addition of 5-oxopyrrolidine-3-carboxylic acid. The second step involves the reduction of the product of the first step with sodium borohydride to form the desired 5-oxo-PTIO.
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9-4-7(6-11-9)12-10(14)5-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWAGDICAAYLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



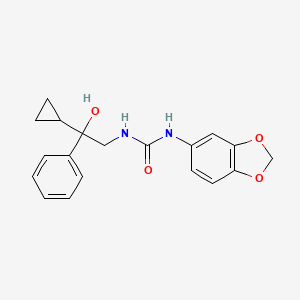
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
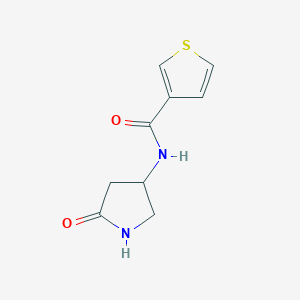
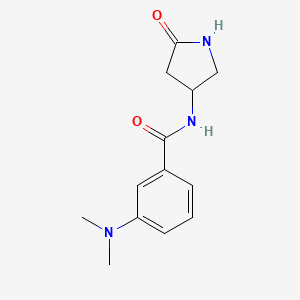
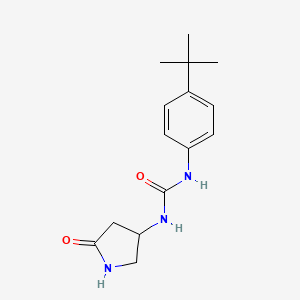
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
